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Introduction
This document provides a detailed protocol for the bioconjugation of the near-infrared (NIR)

fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools

for a variety of research and drug development applications, including in vivo imaging, flow

cytometry, and western blotting. IR-825 is a heptamethine cyanine dye with a carboxylic acid

functional group, making it suitable for covalent attachment to primary amines (e.g., lysine

residues) on antibodies through the formation of a stable amide bond. This is typically achieved

by activating the carboxylic acid of IR-825 to an N-hydroxysuccinimide (NHS) ester.

The protocols outlined below cover the essential steps for successful bioconjugation, including

antibody preparation, activation of IR-825, the conjugation reaction, and the purification and

characterization of the final conjugate.

Key Experimental Parameters
Successful and reproducible conjugation of IR-825 to antibodies requires careful control of

several experimental parameters. The following table summarizes key recommended starting

points and ranges for the conjugation process. Optimization may be required for specific

antibodies and applications.
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Parameter
Recommended
Value/Range

Notes

Antibody Concentration 2 - 10 mg/mL

Higher concentrations

generally lead to greater

conjugation efficiency.[1]

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3-8.5

A slightly alkaline pH is crucial

for the efficient reaction of

NHS esters with primary

amines.[2] Other amine-free

buffers like sodium phosphate

can also be used.

IR-825-NHS Ester to Antibody

Molar Ratio
5:1 to 20:1

A starting point of 10:1 is

recommended.[1] This ratio

should be optimized to achieve

the desired Degree of Labeling

(DOL).

Reaction Time 1 - 2 hours

Longer incubation times may

not necessarily increase the

DOL and could potentially

damage the antibody.

Reaction Temperature Room Temperature (20-25°C)

Incubation on ice is also

possible but may require

longer reaction times.[3]

Quenching Reagent
1 M Tris-HCl, pH 8.0 or

Hydroxylamine

Used to stop the reaction by

consuming unreacted NHS

esters.[3][4]

Experimental Protocols
Antibody Preparation
Prior to conjugation, it is critical to ensure the antibody is in a suitable buffer and at an

appropriate concentration.
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Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or

stabilizers like bovine serum albumin (BSA) or glycine, it must be purified.[1][3] This can be

achieved through dialysis against 1X Phosphate Buffered Saline (PBS), pH 7.4, or by using a

desalting column (e.g., Sephadex G-25).[1]

Concentration: The antibody should be concentrated to 2-10 mg/mL for optimal labeling.[1]

This can be done using a centrifugal filtration device with an appropriate molecular weight

cutoff (e.g., 10 kDa for IgG).[3]

Final Buffer: After purification and concentration, the antibody should be in an amine-free

buffer, such as 1X PBS, pH 7.4.

Preparation of IR-825 NHS Ester Solution
IR-825 must be activated to an NHS ester to react with the primary amines on the antibody.

Alternatively, pre-activated IR-825 NHS ester can be purchased.

Dissolution: Immediately before use, dissolve the IR-825 NHS ester in an anhydrous organic

solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock

concentration of 10 mg/mL.[3]

Moisture Sensitivity: NHS esters are highly sensitive to moisture and will hydrolyze in

aqueous solutions. It is crucial to use anhydrous solvents and to prepare the solution

immediately before adding it to the antibody solution.[3]

Antibody Conjugation Reaction
This step involves the covalent attachment of the activated IR-825 to the antibody.

pH Adjustment: Add 0.1 volumes of 1 M sodium bicarbonate solution to the antibody solution

to raise the pH to approximately 8.3.

Dye Addition: While gently vortexing, add the calculated volume of the IR-825 NHS ester

stock solution to the antibody solution to achieve the desired molar ratio.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light. Gentle mixing on a rotator during incubation is recommended.[1]
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Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent

such as 1 M Tris-HCl to a final concentration of 50-100 mM or hydroxylamine to a final

concentration of 10-50 mM. Incubate for an additional 15-30 minutes.[3][4]

Purification of the Antibody-Dye Conjugate
Purification is necessary to remove unconjugated IR-825 and any reaction byproducts.

Size-Exclusion Chromatography: The most common method for purification is size-exclusion

chromatography.[5]

Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

Apply the reaction mixture to the column.

The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye

molecules will be retained and elute later.

Collect the colored fractions corresponding to the labeled antibody.

Characterization of the Antibody-Dye Conjugate
The final and crucial step is to determine the concentration of the antibody and the Degree of

Labeling (DOL).

Spectrophotometric Analysis:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum of IR-825 (approximately 825 nm, Amax).

Calculate the concentration of the antibody using the following formula: Antibody

Concentration (M) = [A280 - (Amax × CF)] / ε_protein

A280: Absorbance at 280 nm.

Amax: Absorbance at the maximum wavelength of IR-825.
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CF (Correction Factor): The ratio of the absorbance of the dye at 280 nm to its

absorbance at its Amax. This corrects for the dye's contribution to the A280 reading.

The CF for IR-825 should be obtained from the manufacturer or determined

experimentally.

ε_protein: The molar extinction coefficient of the antibody at 280 nm (for IgG, typically

~210,000 M⁻¹cm⁻¹).

Calculate the concentration of the dye using the following formula: Dye Concentration (M)

= Amax / ε_dye

ε_dye: The molar extinction coefficient of IR-825 at its Amax. Note: The exact molar

extinction coefficient for IR-825 is not readily available in the public domain and should

be obtained from the dye manufacturer. For similar near-infrared dyes like Indocyanine

Green, the molar extinction coefficient is in the range of 223,000 M⁻¹cm⁻¹.[6]

Degree of Labeling (DOL) Calculation: DOL = Dye Concentration (M) / Antibody

Concentration (M)

Quantitative Data Summary
The following tables provide a summary of typical quantitative data for near-infrared dye

conjugation to antibodies. These values can be used as a reference for optimizing the IR-825
conjugation protocol.

Table 1: Recommended Molar Ratios and Expected DOL

Dye:Antibody Molar Ratio (Input) Expected Degree of Labeling (DOL)

5:1 2 - 4

10:1 4 - 8

15:1 6 - 10

20:1 8 - 12

Note: The actual DOL will depend on the specific antibody and reaction conditions.
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Table 2: Typical Conjugation Efficiency

Parameter Typical Value

Antibody Recovery > 85%

Conjugation Efficiency 20 - 60%

Note: Conjugation efficiency is the percentage of the initial dye that is covalently bound to the

antibody.
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Caption: Experimental workflow for IR-825 bioconjugation to antibodies.
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Caption: NHS ester reaction for antibody conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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